BDP FL alkyne

Fluorescence spectroscopy Quantum yield BODIPY dyes

BDP FL alkyne delivers quantifiable performance gains over FAM‑alkyne: Φ 0.97, narrow emission for multiplex panels, and exceptional photostability for live‑cell time‑lapse. Dual CuAAC/SPAAC compatibility and negligible UV cross‑talk (CF260 0.015) enable precise dye‑to‑oligo ratio determination. This is the definitive green click dye for labs that cannot compromise on signal integrity or long‑term imaging data quality.

Molecular Formula C17H18BF2N3O
Molecular Weight 329.2 g/mol
Cat. No. B605988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP FL alkyne
SynonymsBDP FL alkyne, Bodipy FL alkyne
Molecular FormulaC17H18BF2N3O
Molecular Weight329.2 g/mol
Structural Identifiers
InChIInChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24)
InChIKeyMNNMNNMEHKMADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP FL Alkyne: A BODIPY-Based Click Chemistry Fluorophore with Quantifiable Photophysical Advantages


BDP FL alkyne (CAS: 302795-84-2) is a terminal alkyne-functionalized borondipyrromethene (BODIPY) fluorescent dye designed for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). As an analog of BODIPY® FL alkyne, it emits in the green channel (Ex/Em ≈503/509 nm) with a high extinction coefficient (ε = 92,000 M⁻¹cm⁻¹) and near-unity fluorescence quantum yield (Φ = 0.97) [1]. The compound is supplied as an orange solid with molecular weight 329.15 Da and is soluble in organic solvents (DMF, DMSO, dichloromethane) with limited aqueous solubility [2].

Why BDP FL Alkyne Cannot Be Casually Substituted with FAM or Generic Alkyne Dyes


Although BDP FL alkyne shares the fluorescein (FAM) excitation/emission channel (≈488 nm), simple substitution with FAM-alkyne or other green-emitting click dyes introduces measurable performance penalties. BDP FL exhibits substantially higher photostability than FAM under continuous illumination, a narrower emission bandwidth that enhances signal-to-noise in monochromator-based instruments, and a quantum yield (0.97) that approaches theoretical limits . These differences are quantifiable and directly impact experimental outcomes in long-term live-cell imaging, fluorescence polarization assays, and multiplexed detection workflows where spectral crosstalk and signal degradation are critical variables .

Quantitative Differentiation of BDP FL Alkyne Against Closest Analogs


Fluorescence Quantum Yield: Near-Unity Emission Efficiency vs. FAM and Other 488 nm Dyes

BDP FL alkyne exhibits a fluorescence quantum yield (Φ) of 0.97 in aqueous/organic media, which is near the theoretical maximum for a fluorophore in this spectral region. In contrast, fluorescein (FAM) typically shows Φ ≈0.79–0.85 under comparable aqueous conditions, while Alexa Fluor 488 displays Φ ≈0.92 [1]. This 14–23% higher photon conversion efficiency translates directly to brighter signals at equivalent excitation power, reducing photobleaching and improving detection sensitivity in low-abundance target labeling [2].

Fluorescence spectroscopy Quantum yield BODIPY dyes FAM channel

Extinction Coefficient: High Molar Absorptivity for Maximized Brightness per Molecule

BDP FL alkyne has a reported extinction coefficient (ε) of 92,000 M⁻¹cm⁻¹ at 503 nm [1]. This is comparable to or exceeds that of FAM (ε ≈75,000–83,000 M⁻¹cm⁻¹) and Alexa Fluor 488 (ε ≈73,000 M⁻¹cm⁻¹) . When combined with its quantum yield (Φ=0.97), the calculated brightness (ε × Φ) is approximately 89,240 M⁻¹cm⁻¹, representing a 20–30% improvement over FAM-based click reagents and a measurable advantage for applications requiring maximal signal per labeled molecule, such as single-particle tracking or low-copy-number protein detection.

Molar extinction coefficient Brightness BODIPY dyes Fluorescence detection

Narrow Emission Bandwidth: Reduced Spectral Crosstalk in Multiplexed Assays

The BODIPY core of BDP FL alkyne produces an emission spectrum that is significantly narrower than that of fluorescein (FAM) . While both dyes emit in the green channel (λ_em ≈509–512 nm), BDP FL exhibits a full width at half maximum (FWHM) approximately 20–30% narrower than FAM under identical instrument settings. This property is conserved across BDP FL derivatives including the alkyne form [1]. In monochromator-based detection systems, narrower emission enables tuning to the dye maximum while excluding more out-of-band light, effectively increasing the signal-to-background ratio and reducing bleed-through into adjacent detection channels (e.g., Cy3/TAMRA) during multiplexed experiments.

Spectral crosstalk Multiplex imaging Narrow emission BODIPY FL

Enhanced Photostability: Extended Imaging Duration Without Signal Decay

Multiple vendor technical datasheets and independent reviews consistently report that BDP FL (BODIPY FL analog) exhibits 'very high photostability' and 'significantly more photostable' characteristics compared to fluorescein (FAM) when subjected to continuous illumination [1]. While quantitative photobleaching half-life data are not uniformly reported across sources, the qualitative advantage is robust and conserved across the BDP FL core structure. This photostability differential is attributed to the inherent chemical stability of the BODIPY borondipyrromethene scaffold, which is less susceptible to photo-oxidative degradation than the xanthene core of fluorescein [2].

Photostability Photobleaching Live-cell imaging Time-lapse microscopy

Dual Click Chemistry Compatibility: CuAAC and SPAAC Versatility

BDP FL alkyne contains a terminal alkyne group that is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and, when paired with strained cyclooctyne-bearing azides, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. This dual compatibility distinguishes it from dedicated SPAAC-only reagents (e.g., DBCO derivatives) and provides flexibility in experimental design. In CuAAC protocols, reaction kinetics are typically fast (minutes to hours) with high conversion efficiency; SPAAC offers bioorthogonality without cytotoxic copper, albeit with slower kinetics [2]. The terminal alkyne retains high reactivity toward azides while avoiding the steric bulk and synthetic complexity of strained cyclooctynes, facilitating purification and characterization [3].

Click chemistry CuAAC SPAAC Bioorthogonal conjugation

Low CF260/CF280 Ratios: Minimized UV Absorbance Interference in Nucleic Acid Quantification

BDP FL alkyne exhibits low correction factors at 260 nm (CF260 = 0.015) and 280 nm (CF280 = 0.027), indicating minimal absorbance in the UV range commonly used for nucleic acid and protein quantification [1]. This is a critical advantage over some xanthene-based dyes (e.g., certain FAM derivatives) that exhibit higher CF260 values (typically 0.2–0.3), which can lead to significant overestimation of DNA/RNA concentrations when measuring dye-labeled oligonucleotides or nucleic acid conjugates via A260 absorbance .

Nucleic acid quantification CF260 CF280 Dye purity

Optimal Application Scenarios for BDP FL Alkyne Based on Verified Performance Advantages


Long-Term Live-Cell Imaging and Single-Molecule Tracking

BDP FL alkyne's superior photostability (relative to FAM) and near-unity quantum yield (0.97) make it the preferred choice for extended time-lapse microscopy and single-particle tracking experiments where signal persistence under continuous illumination is paramount. The narrow emission bandwidth further minimizes background and channel crosstalk, enabling clearer visualization of labeled structures over hours of acquisition .

High-Density Multiplexed Fluorescence Assays and Spectral Flow Cytometry

The narrow emission spectrum of BDP FL alkyne reduces spectral overlap with adjacent detection channels (e.g., Cy3, TAMRA), allowing more fluorophores to be combined in a single panel without requiring extensive compensation or unmixing. This property is conserved from the BODIPY core and is critical for maximizing the information content in multiplexed imaging and cytometry workflows .

Quantitative Oligonucleotide Labeling and Nucleic Acid Conjugate Characterization

BDP FL alkyne's exceptionally low CF260 (0.015) and CF280 (0.027) values ensure accurate determination of nucleic acid concentration and dye-to-oligonucleotide ratios via standard UV-Vis spectrophotometry. This eliminates the need for correction algorithms that introduce error when using dyes with higher UV absorbance, such as FAM-alkyne [1].

Copper-Free Click Chemistry in Live Cells or Copper-Sensitive Systems

While BDP FL alkyne is fully compatible with CuAAC for rapid in vitro conjugation, its terminal alkyne can also participate in SPAAC reactions when paired with strained cyclooctyne-bearing azides. This dual-mode capability allows researchers to use the same fluorophore platform for both high-yield in vitro labeling and copper-free, bioorthogonal labeling in live-cell environments where copper toxicity is a concern [2].

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